molecular formula C14H15N3OS B2652991 4,5-dimethyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrimidine CAS No. 2415586-47-7

4,5-dimethyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrimidine

Cat. No.: B2652991
CAS No.: 2415586-47-7
M. Wt: 273.35
InChI Key: OHOXCKZRJJRWGL-UHFFFAOYSA-N
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Description

4,5-dimethyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring fused with a thieno[3,2-c]pyridine moiety, which is further substituted with dimethyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of the thieno[3,2-c]pyridine core, followed by the introduction of the pyrimidine ring through cyclization reactions. The dimethyl groups are then introduced via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine or thieno[3,2-c]pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents with nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4,5-dimethyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could act as an inhibitor by occupying the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
  • 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
  • 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Uniqueness

4,5-dimethyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrimidine is unique due to its specific substitution pattern and the combination of pyrimidine and thieno[3,2-c]pyridine rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5,6-dimethylpyrimidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-9-10(2)15-8-16-13(9)14(18)17-5-3-12-11(7-17)4-6-19-12/h4,6,8H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOXCKZRJJRWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)N2CCC3=C(C2)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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